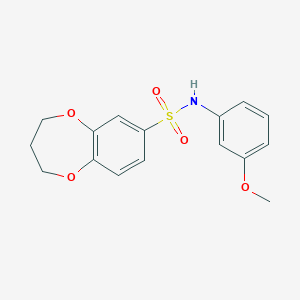

![molecular formula C6H7NO2S2 B2833547 3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide CAS No. 2287300-58-5](/img/structure/B2833547.png)

3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide” is a type of sulfonamide compound that has been widely used in advanced biomedical research . It has shown significant efficacy in studying various diseases such as bacterial infections, inflammatory disorders, and certain types of cancer . It has also been used in the creation of poly(3,3-dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine)/platinum composite films, which have potential applications as counter electrodes in dye-sensitized solar cells .

Synthesis Analysis

The synthesis of “3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide” and its derivatives has been described in several studies . For instance, one study reported an efficient and direct procedure for the synthesis of 2,2`-(1,4-phenylene)bis-3,4-dihydro-2H-1,3-thiazin-4-one derivatives . Another study described a rhodium-catalyzed regioselective coupling of thiirane with 1-sulfonyl-1,2,3-triazole to produce a formal [3 + 3] cycloaddition product 3,4-dihydro-2H-1,4-thiazine .Molecular Structure Analysis

The molecular structure of “3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide” is complex and involves various functional groups attached to the ring structure . These functional groups, which include alkyl, aryl, alkylamino, benzyl, keto, and others, are responsible for the activity of the compound . The group at the 7 and 8 positions of the ring, for example, has been found to give active compounds .Chemical Reactions Analysis

The chemical reactions involving “3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide” have been studied in the context of its synthesis . For instance, a rhodium-catalyzed regioselective coupling of thiirane with 1-sulfonyl-1,2,3-triazole has been realized to give a formal [3 + 3] cycloaddition product 3,4-dihydro-2H-1,4-thiazine via the 1,3-insertion model of azavinyl carbene .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties:

- Fülöpová et al. (2015) reported an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides via ring contraction of related compounds, highlighting their relevance in pharmacology and industry (Fülöpová et al., 2015).

- Barange et al. (2014) described the regioselective synthesis of thiophene fused sultam derivatives using an iodocyclization approach, demonstrating the versatility of these compounds in chemical synthesis (Barange et al., 2014).

Biological Activity and Potential Therapeutic Applications:

- Zia-ur-Rehman et al. (2009) synthesized novel biologically active derivatives, showing preliminary antibacterial and antioxidant properties (Zia-ur-Rehman et al., 2009).

- Ahmad et al. (2018) explored the monoamine oxidase inhibition activities of novel derivatives, which could have implications in neuropsychiatric disorder treatments (Ahmad et al., 2018).

Chemical Reactions and Catalytic Applications:

- Khazaei et al. (2015) utilized a derivative as a catalyst in the synthesis of various heterocyclic compounds, highlighting its efficiency in organic synthesis (Khazaei et al., 2015).

- Greig et al. (2001) synthesized cyclic sulfonamides, including derivatives of this compound, for potential use in pharmaceuticals (Greig et al., 2001).

Direcciones Futuras

The future directions for “3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide” research could involve further exploration of its potential applications in various fields. For instance, its use as a counter electrode in dye-sensitized solar cells suggests potential applications in the field of renewable energy . Additionally, its efficacy in studying various diseases suggests potential applications in the field of medicine .

Propiedades

IUPAC Name |

3,4-dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S2/c8-11(9)4-2-7-6-5(11)1-3-10-6/h1,3,7H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOWXLPRMPXWHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C(N1)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2833465.png)

![4-(4,6-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2833466.png)

![N-(3,4-Dimethoxyphenyl)-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2833474.png)

![3'-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2833475.png)

![2-[(3-Methoxyphenyl)amino]-N-(1-phenylethyl)pyridine-4-carboxamide](/img/structure/B2833476.png)